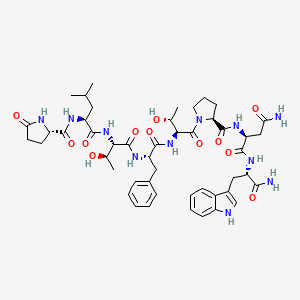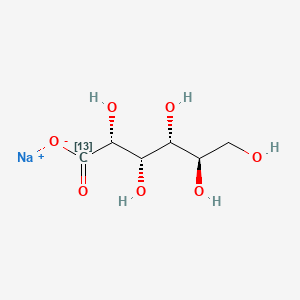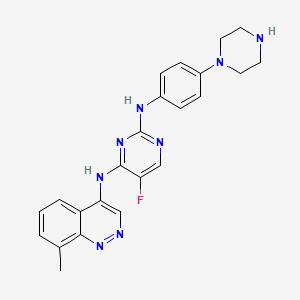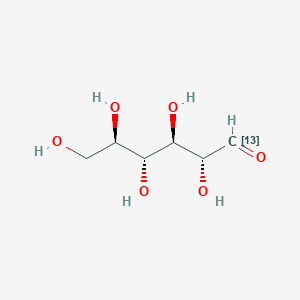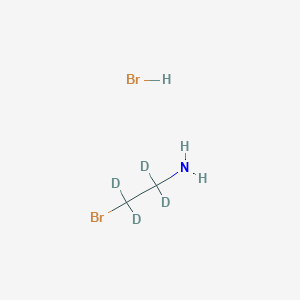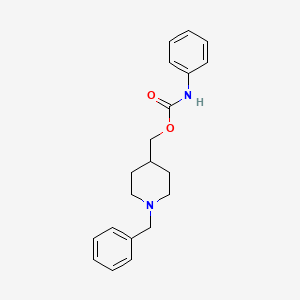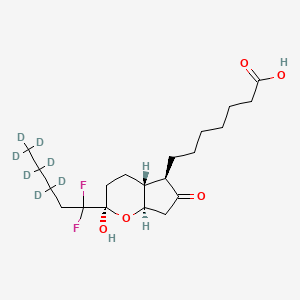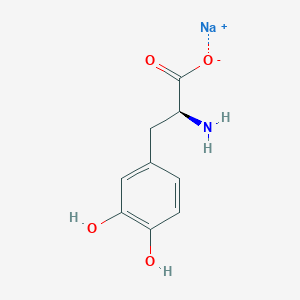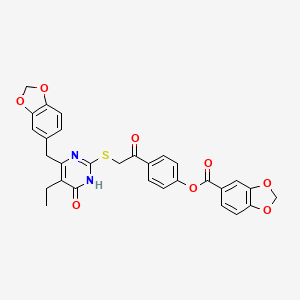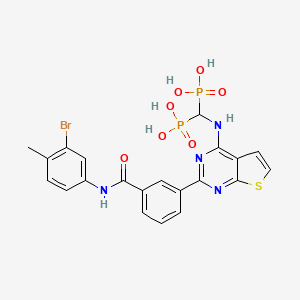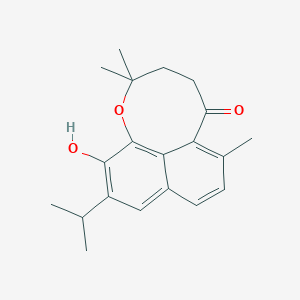
Viroxocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viroxocin is a diterpenoid compound that can be isolated from the roots of Salvia viridis L. cvar. Blue Jeans. It exhibits weak antibacterial activity and is primarily used for scientific research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Viroxocin can be synthesized from its direct precursor, 1-oxomicrostegiol, which is also a diterpenoid extracted from the roots of Salvia viridis L. cvar. Blue Jeans . The synthetic route involves the oxidation of 1-oxomicrostegiol under specific reaction conditions to yield this compound.
Industrial Production Methods
Currently, there is no large-scale industrial production method for this compound due to its primary use in research. The compound is typically prepared in small quantities in laboratory settings for experimental purposes.
Analyse Des Réactions Chimiques
Types of Reactions
Viroxocin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents depending on the specific substitution reaction, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties.
Applications De Recherche Scientifique
Viroxocin has a range of applications in scientific research, including:
Chemistry: Used as a model compound to study diterpenoid chemistry and reaction mechanisms.
Biology: Investigated for its weak antibacterial properties and potential effects on bacterial growth.
Medicine: Explored for its potential therapeutic applications, although its weak antibacterial activity limits its use.
Industry: Utilized in the development of new antibacterial agents and as a reference compound in analytical studies
Mécanisme D'action
The mechanism by which Viroxocin exerts its effects involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with essential bacterial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vancomycin: A glycopeptide antibiotic with a different structure but similar antibacterial properties.
Digoxin: A cardiac glycoside with a different mechanism of action but similar diterpenoid structure.
Shiga Toxins: Bacterial exotoxins with different structures and mechanisms but similar antibacterial effects .
Uniqueness
Viroxocin is unique due to its specific diterpenoid structure and its origin from Salvia viridis L. cvar. Blue Jeans. Its weak antibacterial activity and specific chemical properties make it a valuable compound for research purposes, distinguishing it from other more potent antibacterial agents .
Propriétés
Formule moléculaire |
C20H24O3 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
8-hydroxy-2,11,11-trimethyl-7-propan-2-yl-10-oxatricyclo[7.5.1.05,15]pentadeca-1,3,5,7,9(15)-pentaen-14-one |
InChI |
InChI=1S/C20H24O3/c1-11(2)14-10-13-7-6-12(3)16-15(21)8-9-20(4,5)23-19(17(13)16)18(14)22/h6-7,10-11,22H,8-9H2,1-5H3 |
Clé InChI |
RKQKZFFJERBAPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=O)CCC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


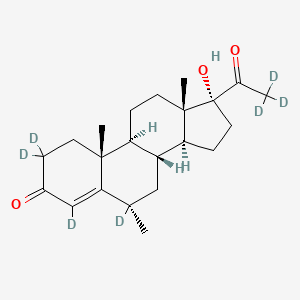
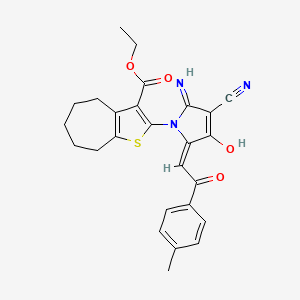
![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
